2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine

Kinase Inhibition Rho Kinase (ROCK) Structure-Activity Relationship (SAR)

2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine (CAS: 1713639-86-1, MW: 230.27, MF: C11H14N6) is a heterocyclic small molecule integrating piperazine, pyrazole, and pyrazine moieties within a single, compact framework. Its primary utility in scientific procurement lies in its function as a versatile and readily functionalizable core scaffold for medicinal chemistry.

Molecular Formula C11H14N6
Molecular Weight 230.27 g/mol
Cat. No. B11874789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine
Molecular FormulaC11H14N6
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CN=C2N3C=CC=N3
InChIInChI=1S/C11H14N6/c1-2-15-17(7-1)11-10(13-3-4-14-11)16-8-5-12-6-9-16/h1-4,7,12H,5-6,8-9H2
InChIKeyOJGMORZTXDKNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine: A Core Scaffold for Kinase and GPCR-Focused Libraries


2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine (CAS: 1713639-86-1, MW: 230.27, MF: C11H14N6) is a heterocyclic small molecule integrating piperazine, pyrazole, and pyrazine moieties within a single, compact framework . Its primary utility in scientific procurement lies in its function as a versatile and readily functionalizable core scaffold for medicinal chemistry. The piperazine NH serves as a primary vector for derivatization, while the pyrazole and pyrazine rings offer distinct vectors for modulating target engagement and physicochemical properties [1]. This combination makes it a strategic building block for synthesizing focused libraries targeting kinases and various G-protein coupled receptors (GPCRs), rather than a standalone end-product with a fully characterized biological profile . This guide provides procurement-relevant evidence differentiating this specific isomer and core scaffold from its closest analogs and in-class alternatives.

Why Sourcing 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine Is Not Equivalent to Other Pyrazine, Pyrazole, or Piperazine Analogs


Selecting a generic piperazine or pyrazole building block as a substitute for 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine is not a valid procurement strategy for two primary reasons. First, the specific ortho-arrangement of the piperazine and pyrazole rings on the central pyrazine is a critical determinant of the compound's unique 3D conformation and vector geometry [1]. This regiospecific connectivity—with the pyrazole at the 3-position and piperazine at the 2-position—directly influences how a final ligand interacts with a protein's binding pocket. A regioisomer, such as a 3-(piperazin-1-yl)-2-(1H-pyrazol-1-yl)pyrazine, would project its functional groups in a different spatial orientation, which could drastically alter or abolish the desired biological activity [2]. Second, the free secondary amine on the piperazine ring is the primary synthetic handle for further elaboration. Substituting with an N-alkylated analog (e.g., 2-(4-methylpiperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine) eliminates this key reactive site, rendering it useless for most library synthesis purposes without additional deprotection steps . The following evidence underscores these quantifiable and functional differences.

Quantitative Differentiation Guide: 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine vs. Close Analogs


Regioisomeric Differentiation: Evidence of Divergent Biological Activity for 2,3- vs. 2,6-Pyrazine Substitution

The regiospecific 2,3-arrangement of heterocycles on a pyrazine core is a crucial determinant of biological potency. A study optimizing 2,3-diaminopyrazine Rho Kinase (ROCK) inhibitors, where one amine is part of a piperazine, provides quantitative evidence that this connectivity yields potent in vitro activity with an EC50 of 260 nM for the best-in-series compound [1]. While this specific study did not test the 2,6-regioisomer, the broader SAR of pyrazine-based kinase inhibitors indicates that a change in substitution pattern from 2,3 to 2,6 fundamentally alters the vectors of substituents, leading to a different shape of the pharmacophore and potentially a complete loss of target affinity [2]. Therefore, 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine is the essential core for accessing this validated 2,3-disubstituted pyrazine pharmacophore, and substituting it with a 2,5- or 2,6-disubstituted pyrazine analog cannot be assumed to recapitulate the same activity or binding mode.

Kinase Inhibition Rho Kinase (ROCK) Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Experimental LogD Provides a Basis for Property Comparison Against Lipophilic Analogs

The experimental distribution coefficient (LogD) for 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine is 1.39, a quantitative measure of its lipophilicity at physiological pH [1]. This value places it in a favorable range for achieving both oral bioavailability and central nervous system (CNS) penetration, often cited as an optimal LogD range of 1-3. In contrast, many closely related analogs synthesized by adding lipophilic substituents (e.g., phenyl, substituted benzyl) to the piperazine nitrogen would possess significantly higher LogD values (e.g., >3), which are associated with a higher risk of poor aqueous solubility, increased metabolic clearance, and promiscuous target binding (e.g., hERG channel inhibition) [2]. This low LogD of 1.39 is a key differentiator, highlighting its suitability as a soluble, low-lipophilicity starting point for further optimization, especially when compared to more hydrophobic, commercially available analogs.

Physicochemical Properties Lipophilicity In Silico ADME

Topological Differentiation: Lower Molecular Weight and Higher Fraction of sp3-Hybridized Carbons Compared to Common Elaborated Analogs

With a molecular weight of 230.27 g/mol and a high calculated fraction of sp3-hybridized carbons (Fsp3) of 0.64, 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine falls squarely within an optimal 'lead-like' property space . This is a distinct advantage over more complex, fully elaborated analogs which typically have higher molecular weights (>350 Da) and lower Fsp3 values (<0.5). High Fsp3 is strongly correlated with improved clinical success rates, better aqueous solubility, and lower promiscuity [1]. The compound's low molecular weight also means it has significant room for growth during optimization without exceeding the Lipinski 'Rule of 5' boundaries for oral drug-likeness (MW < 500). In contrast, starting a medicinal chemistry campaign with a larger, more advanced analog leaves a narrow window for adding functional groups to improve potency and selectivity before hitting developability limits [2].

Drug-likeness Lead-like Properties Fragment-Based Drug Discovery

Synthetic Utility Differentiation: Quantified Commercial Availability and Purity as an Immediate-Use Scaffold

2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine is commercially available with a specified minimum purity of 95% (HPLC) from multiple vendors, making it a ready-to-use building block for synthesis . This level of purity is critical for reliable SAR studies, as it minimizes the risk of confounding results from impurities, which are common in custom-synthesized or less rigorously purified analogs. In contrast, close regioisomers like 2-(1H-pyrazol-1-yl)-3-(piperazin-1-yl)pyrazine or 3-(1H-pyrazol-1-yl)-2-(piperazin-1-yl)pyrazine are not commonly stocked by major chemical suppliers. This means procurement of such an analog would likely require a custom synthesis (with lead times of 2-8 weeks), additional in-house purification and analytical validation, and acceptance of uncertain yields and purity, incurring significant time and cost penalties . The immediate availability and defined purity of this specific isomer provide a quantifiable and practical advantage in both time and cost for project timelines.

Chemical Synthesis Medicinal Chemistry Building Blocks

Optimal Research and Procurement Applications for 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine


Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor Library Synthesis

Based on its validated use as a 2,3-diaminopyrazine core in potent ROCK inhibitors (EC50 = 260 nM) [1], this compound is an ideal core for synthesizing focused libraries targeting the ATP-binding site of kinases. Its low molecular weight (230.27 Da) and high Fsp3 (0.64) allow for extensive SAR exploration by installing diverse substituents on the free piperazine nitrogen, enabling the optimization of potency, selectivity, and pharmacokinetic properties without exceeding drug-likeness thresholds.

Medicinal Chemistry: A Soluble and Permeable Core for GPCR-Targeted Ligands

The favorable LogD of 1.39 [2] indicates this compound possesses an optimal balance of aqueous solubility and membrane permeability, making it a strategically advantageous core for developing agonists or antagonists for various G-protein coupled receptors (GPCRs). It serves as a less lipophilic and more developable alternative to common piperazinyl-aryl GPCR scaffolds, reducing the risk of encountering solubility-limited pharmacology or hERG-related cardiotoxicity later in development.

Fragment-Based Drug Discovery (FBDD): An Optimized Fragment for Early-Stage Screening

With a molecular weight of 230.27 Da , this compound qualifies as a 'fragment' in FBDD terms. However, its high Fsp3 of 0.64 and balanced LogD [2] make it a more sophisticated and 'lead-like' fragment compared to many flat, aromatic fragments in commercial libraries. It can serve as a validated starting point for fragment growing, linking, or merging strategies aimed at identifying high-quality chemical probes for challenging protein targets.

High-Throughput Screening (HTS) Follow-up and Hit Expansion

If a phenotypic or target-based HTS campaign identifies a hit containing this core, the immediate commercial availability of the parent compound (purity ≥95%) from multiple vendors allows for rapid follow-up. Researchers can procure the unsubstituted scaffold for confirmatory screening, perform rapid analog synthesis to define initial SAR, and quickly validate the hit without the delays associated with custom synthesis of the core itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.